molecular formula C21H17N3O2S B2741755 N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-76-8

N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2741755
M. Wt: 375.45
InChI Key: HFIKEYIBTZANTI-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of compounds that have shown significant potential in the field of medicinal chemistry . They are known for their high antitumor, antibacterial, and anti-inflammatory activities . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines consists of a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring .


Chemical Reactions Analysis

The reaction of thiazoles with thiourea yields hybrid molecules in an excellent yield . These molecules were screened for their anticancer activities against various human carcinoma cell lines .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. Studies have explored its utility in generating new derivatives with potential biological activities. For instance, Fadda et al. (2013) utilized similar thiazolopyrimidine compounds as key intermediates for creating tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine derivatives. These synthetic pathways highlight the compound's role in producing novel chemical entities with potential applications in pharmaceuticals and chemical research (Fadda, Bondock, Khalil, & Tawfik, 2013).

Antimicrobial and Anti-inflammatory Properties

Derivatives of thiazolopyrimidines, including those structurally related to N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been evaluated for their antimicrobial and anti-inflammatory activities. Kolisnyk et al. (2015) synthesized a series of compounds and found that some derivatives exhibited significant activity against bacterial strains, such as Proteus vulgaris and Pseudomonas aeruginosa, suggesting potential applications in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Anti-cancer Activity

Research into thiazolopyrimidine derivatives also extends to evaluating their anticancer potential. Verma and Verma (2022) reported on the synthesis of novel derivatives, including pyrimidine clubbed with thiazolidinone, showing promising results against HeLa cervical cancer cell lines. Such studies underscore the compound's relevance in the search for new anticancer therapies (Verma & Verma, 2022).

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The exploration of an efficient nanocatalyst with high catalytic properties is an active approach to avoid the limitations of traditional synthesis methods .

properties

IUPAC Name

N-benzhydryl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-13-27-21-22-12-17(20(26)24(14)21)19(25)23-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIKEYIBTZANTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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